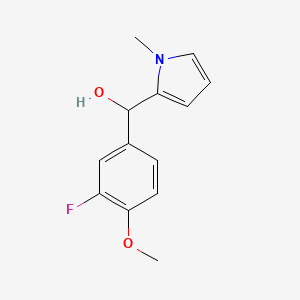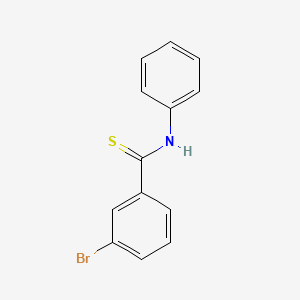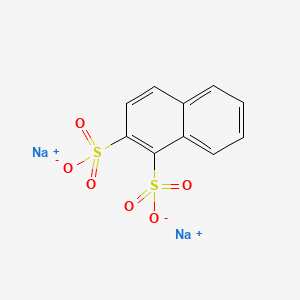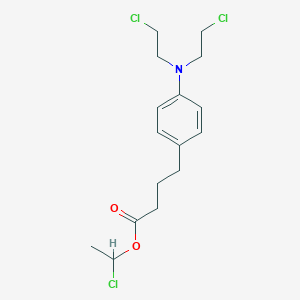
1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorambucil can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with chloroacetyl chloride . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of chlorambucil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, chlorambucil can transfer alkyl groups to various nucleophiles, such as DNA bases.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets like DNA.
Hydrolysis: Can be carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Major Products Formed:
Alkylation: Leads to the formation of DNA adducts, which interfere with DNA replication and transcription.
Hydrolysis: Produces 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid and 1-chloroethanol.
Applications De Recherche Scientifique
Chlorambucil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylation reactions and the behavior of nitrogen mustards.
Biology: Employed in research on DNA damage and repair mechanisms due to its ability to form DNA adducts.
Medicine: Extensively used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mécanisme D'action
Chlorambucil exerts its effects by cross-linking DNA strands, thereby preventing DNA replication and transcription. This is achieved through the formation of covalent bonds between the chloroethyl groups of chlorambucil and the guanine bases in DNA . The resulting DNA adducts lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Chlorambucil is part of the nitrogen mustard family of alkylating agents. Similar compounds include:
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent with applications in various cancers.
Ifosfamide: Similar to cyclophosphamide but with a different pharmacokinetic profile.
Uniqueness of Chlorambucil: Chlorambucil is unique due to its relatively low toxicity compared to other nitrogen mustards, making it suitable for long-term treatment of chronic conditions like chronic lymphocytic leukemia .
Propriétés
Formule moléculaire |
C16H22Cl3NO2 |
|---|---|
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3 |
Clé InChI |
RXZWCIDVNSYZRH-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
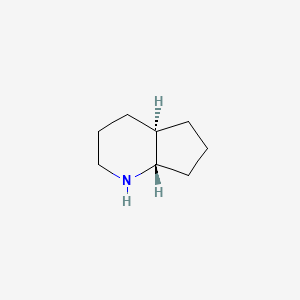
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
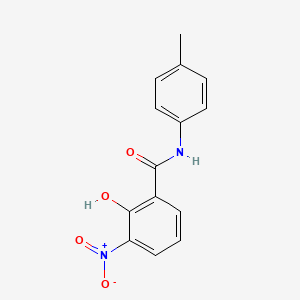
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
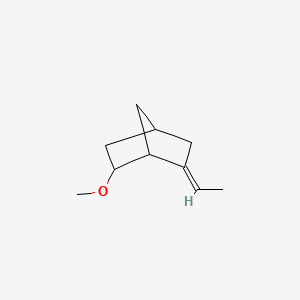

![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)


